molecular formula C10H8O2 B047133 2,6-Dihydroxynaphthalene CAS No. 581-43-1

2,6-Dihydroxynaphthalene

Cat. No.: B047133
CAS No.: 581-43-1
M. Wt: 160.17 g/mol
InChI Key: MNZMMCVIXORAQL-UHFFFAOYSA-N
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Description

2,6-Naphthalenediol, also known as 2,6-dihydroxynaphthalene, is an aromatic compound with the chemical formula C10H8O2. It is characterized by two hydroxyl groups attached to a naphthalene ring, making it a dihydroxy derivative of naphthalene. This compound is known for its crystalline solid form and is commonly used as a building block in the synthesis of dyes, pharmaceuticals, and other organic compounds . It has been studied for its antioxidant and antimicrobial properties, making it a potential candidate for various applications in medicine and materials science .

Mechanism of Action

2,6-Dihydroxynaphthalene, also known as Naphthalene-2,6-diol or 2,6-Naphthalenediol, is a compound with a variety of applications in the field of chemistry and biochemistry . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that this compound exhibits antiproliferative activity towards certain cells .

Mode of Action

This compound interacts with its targets primarily through its antioxidant properties . It’s part of the dihydroxynaphthalene (DHN) series, which are known for their antioxidant properties. The antioxidant activity of DHNs is governed by the generation and fate of the intermediate naphthoxyl radicals .

Biochemical Pathways

This compound is involved in various biochemical pathways. It’s used in the synthesis of 1,5-dichloro-2,6-diethynylnaphthalenes . It’s also used in the preparation of the first-generation rotaxane dendrimer . Furthermore, it’s used in the production of several dyes, pigments, fluorescent whiteners, tanning agents, antioxidants, and antiseptics .

Pharmacokinetics

Its solubility in methanol and hot water, and slight solubility in water , suggest that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include its antiproliferative activity towards certain cells . It’s also known to produce convulsions in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility can be affected by the solvent used, which in turn can impact its bioavailability . .

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthalenediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 2,6-Naphthalenediol is unique due to its specific substitution pattern, which influences its reactivity and applications. For example, 1,5-dihydroxynaphthalene is more commonly used in the synthesis of certain dyes, while 2,6-naphthalenediol is preferred for its antioxidant properties . The position of the hydroxyl groups affects the compound’s chemical behavior and suitability for different applications.

Properties

IUPAC Name

naphthalene-2,6-diol
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InChI

InChI=1S/C10H8O2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNZMMCVIXORAQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1O
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Molecular Formula

C10H8O2
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DSSTOX Substance ID

DTXSID7060384
Record name 2,6-Naphthalenediol
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Molecular Weight

160.17 g/mol
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Physical Description

Beige crystalline solid; [Aldrich MSDS]
Record name 2,6-Naphthalenediol
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Vapor Pressure

0.00000715 [mmHg]
Record name 2,6-Naphthalenediol
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CAS No.

581-43-1
Record name 2,6-Dihydroxynaphthalene
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Record name 2,6-Naphthohydroquinone
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Record name Naphthalene-2,6-diol
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Synthesis routes and methods I

Procedure details

Sixty parts by weight of acetone was added to 100 parts by weight of the oily phase containing the oxidation product obtained in Example 8, (1) to prepare an MIBK/acetone mixed oily phase which was subjected to acid cleavage by the following method to obtain 2,6-dihydroxynaphthalene.
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Synthesis routes and methods II

Procedure details

Dipotassium 2,6-naphthalenedisulfonate (364 g) was added to 560 g of a 50% aqueous solution of potassium hydroxide, and the mixture was stirred. Then, 2500 g of a hydrogenated triphenyl mixture was mixed, and the resulting mixture was heated to 310° C. in a nitrogen stream and dehydrated with stirring. The mixture was then stirred at 310° C. for 3 hours. After cooling, 2 liters of water was added to the reaction mixture to separate the hydrogenated triphenyl layer. The aqueous layer was decolorized with activated carbon, and precipitated with dilute sulfuric acid to give 148.2 g (yield 92.6%) of 2,6-dihydroxynaphthalene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,6-Dihydroxynaphthalene?

A1: The molecular formula of this compound is C10H8O2, and its molecular weight is 160.17 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers utilize various spectroscopic techniques to characterize this compound, including:* NMR Spectroscopy (1H and 13C): This technique helps determine the structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei. [, , , ]* FTIR Spectroscopy: This method identifies functional groups present in the molecule by analyzing its absorption of infrared radiation. [, , , ]* UV-Vis Spectroscopy: This technique helps understand the electronic transitions within the molecule by analyzing its absorption of ultraviolet and visible light. [, , , , , , ]

Q3: Is this compound compatible with polymer synthesis, and what properties does it impart?

A3: Yes, this compound is widely employed as a monomer in synthesizing various polymers, including:* Polyesters: It can form thermotropic liquid crystalline polyesters, influencing their thermal and mechanical properties. [, , ]* Polycarbonates: Incorporation of this compound into polycarbonates impacts their liquid crystalline properties and thermal stability. []* Poly(ether sulfone)s: The compound contributes to the formation of organosoluble, low-dielectric-constant fluorinated polyimides with high thermal stability. []* Poly(aryl ether ether sulfone)s: It aids in synthesizing block copolymers with potential applications in fuel cells due to their proton conductivity and oxidative stability. []

Q4: How does the presence of this compound influence the stability and performance of materials under various conditions?

A4: Studies show that incorporating this compound:* Improves Thermal Stability: It contributes to high thermal stability in polyimides and polyesters. [, ]* Enhances Toughness: Epoxy resins cured with this compound exhibit improved toughness due to the presence of a low-temperature relaxation (β′-relaxation). []* Influences Liquid Crystallinity: The structure and content of this compound units significantly impact the thermotropic liquid crystalline properties of polyesters and polycarbonates. [, , , ]

Q5: Does this compound exhibit any catalytic properties?

A5: While not a catalyst itself, this compound plays a crucial role in specific catalytic reactions:* Oxidative Coupling Polymerization: It acts as a monomer in oxidative coupling polymerization reactions, often requiring catalysts like copper(II) complexes. The choice of base significantly influences the polymerization outcome, affecting the formation of quinone and ether units. [, ]

Q6: Are there any computational chemistry studies conducted on this compound and its derivatives?

A6: Yes, computational studies, including density functional theory (DFT) calculations, provide valuable insights into:* Electronic Spectra: DFT calculations successfully reproduce the UV-vis absorption features of this compound carbaldehydes, explaining the observed spectral shifts based on the influence of resonance-assisted hydrogen bonding (RAHB) on the electronic state of the naphthalene π-system. []* Structure-Property Relationships: Calculations help understand the influence of structural modifications on the electronic properties and aromaticity of this compound derivatives, particularly the impact of RAHB. []

Q7: How do structural modifications of this compound affect its activity?

A7: Structural modifications, particularly the introduction of formyl groups, significantly influence the properties of this compound:* Resonance-Assisted Hydrogen Bonding (RAHB): Introducing formyl groups at different positions on the naphthalene ring leads to variations in RAHB strength, influencing the molecule's geometry, aromaticity, and electronic absorption spectra. []

Q8: What are some notable applications of this compound in different fields?

A8: this compound finds applications in various fields:* Supramolecular Chemistry: It serves as a building block for supramolecular assemblies like rotaxanes and acts as a guest molecule in host-guest chemistry involving cucurbiturils. [, , , , , ]* Materials Science: Its incorporation into polymers enhances material properties like thermal stability, toughness, and liquid crystallinity, making them suitable for various applications. [, , , , , , ]* Sensing: Poly(this compound) films show promise as sensitive and selective electrochemical sensors for peroxynitrite. []

Q9: What analytical methods are used to characterize and quantify this compound?

A9: Various analytical methods are employed for the analysis of this compound and its metabolites:* Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are used to separate, identify, and quantify this compound and its metabolites in biological samples. [, , ]* Spectroscopic Techniques: NMR, FTIR, and UV-Vis spectroscopy are employed for structural characterization and to study the interactions of this compound with other molecules. [, , , , , , , , , , ]* Electrochemical Techniques: Cyclic voltammetry is used to study the electrochemical behavior of this compound and its polymers, particularly for sensing applications. [, ]

Q10: What is the environmental fate of this compound?

A10: Studies in rice paddy model ecosystems indicate that this compound undergoes biodegradation, forming various metabolites. Its bioconcentration factor is relatively low compared to organochlorine insecticides, suggesting a lower potential for bioaccumulation. []

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